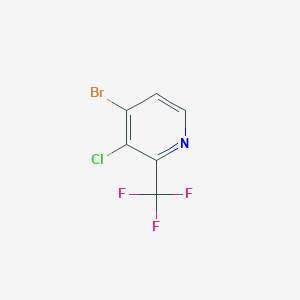

4-Bromo-3-chloro-2-(trifluoromethyl)pyridine

Beschreibung

BenchChem offers high-quality 4-Bromo-3-chloro-2-(trifluoromethyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-3-chloro-2-(trifluoromethyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

4-bromo-3-chloro-2-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClF3N/c7-3-1-2-12-5(4(3)8)6(9,10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJIXBFNPZJCNET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Br)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Synthetic Cornerstone: A Technical Guide to 4-Bromo-3-chloro-2-(trifluoromethyl)pyridine

For inquiries and further technical support, please contact our senior application scientists.

Introduction: A Molecule of Strategic Importance

In the landscape of modern drug discovery and agrochemical development, halogenated pyridines serve as indispensable building blocks. Their unique electronic properties and versatile reactivity allow for the construction of complex molecular architectures with tailored biological activities. Among these, 4-Bromo-3-chloro-2-(trifluoromethyl)pyridine stands out as a trifunctionalized scaffold of significant interest. The strategic placement of a bromine atom, a chlorine atom, and a trifluoromethyl group on the pyridine ring creates a highly activated and versatile intermediate for a wide range of chemical transformations. This guide provides an in-depth technical overview of this compound, intended for researchers, scientists, and drug development professionals.

Chemical Identity and Physicochemical Properties

-

Chemical Name: 4-Bromo-3-chloro-2-(trifluoromethyl)pyridine

-

CAS Number: 1211589-95-5[1]

-

Molecular Formula: C₆H₂BrClF₃N

-

Molecular Weight: 260.45 g/mol [1]

The physicochemical properties of 4-Bromo-3-chloro-2-(trifluoromethyl)pyridine are heavily influenced by its substituents. The trifluoromethyl group, a strong electron-withdrawing group, significantly increases the compound's lipophilicity, a key factor in its potential biological applications. The presence of both bromine and chlorine atoms provides two distinct leaving groups for subsequent functionalization. While specific experimental data for this isomer is limited, we can infer its properties based on related compounds.

Table 1: Comparison of Physicochemical Properties of Related Isomers

| Property | 4-Bromo-2-chloro-5-(trifluoromethyl)pyridine | 4-bromo-2-(trifluoromethyl)pyridine | 4-Bromo-3-(trifluoromethyl)pyridine hydrobromide |

| CAS Number | 1211520-18-1[2] | 1263378-63-7 | 1354425-60-7 |

| Molecular Weight | 260.44 g/mol [2] | 306.91 g/mol | 306.91 g/mol |

| Form | Solid | Solid | Solid |

| Melting Point | Not available | 96-101 °C | 197-209 °C |

Synthesis Strategies: Building the Core Scaffold

Conceptual Synthetic Workflow

Caption: Conceptual workflow for the synthesis of 4-Bromo-3-chloro-2-(trifluoromethyl)pyridine.

A plausible synthetic route could involve the initial halogenation of a suitable pyridine precursor, followed by the introduction of the trifluoromethyl group. The regioselectivity of these reactions would be a critical factor to control. General methods for the synthesis of trifluoromethylpyridines include:

-

Halogen Exchange: This involves the reaction of a chlorinated or brominated pyridine precursor with a fluoride source to introduce the trifluoromethyl group.[3]

-

Direct Trifluoromethylation: This method utilizes trifluoromethylating agents, such as trifluoromethyl copper, to directly introduce the CF₃ group onto the pyridine ring.[3]

-

Vapor-Phase Reaction: High-temperature, gas-phase reactions can be employed for the simultaneous introduction of halogen and trifluoromethyl groups.[3]

Reactivity and Mechanistic Insights

The reactivity of 4-Bromo-3-chloro-2-(trifluoromethyl)pyridine is dictated by the electronic nature of the pyridine ring and its substituents. The electron-withdrawing trifluoromethyl group and the nitrogen atom make the pyridine ring electron-deficient, rendering it susceptible to nucleophilic attack. The bromine and chlorine atoms serve as excellent leaving groups in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring facilitates SNAr reactions. Nucleophiles can displace either the bromine or chlorine atom. The relative reactivity of the C-Br versus the C-Cl bond will depend on the reaction conditions and the nature of the nucleophile. Generally, the C-Br bond is weaker and more polarizable, often making it more susceptible to cleavage.

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).

Palladium-Catalyzed Cross-Coupling Reactions

The bromo and chloro substituents are excellent handles for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions. These reactions are pivotal for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the elaboration of the pyridine core into more complex molecules. The higher reactivity of the C-Br bond often allows for selective functionalization at the 4-position.

Applications in Drug Discovery and Agrochemicals

Trifluoromethylpyridine derivatives are prevalent in a wide range of pharmaceuticals and agrochemicals. The trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of a molecule. While specific applications of 4-Bromo-3-chloro-2-(trifluoromethyl)pyridine are not extensively documented, its structural motifs are found in various biologically active compounds.

Derivatives of similar compounds, such as 4-Bromo-2-chloro-5-(trifluoromethyl)pyridine, are recognized as important intermediates in the synthesis of pharmaceuticals and agrochemicals.[2] The unique substitution pattern of the target compound makes it a valuable building block for creating novel chemical entities with potential applications in areas such as:

-

Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors used in oncology.

-

GPCR Modulators: Halogenated pyridines are often employed in the design of ligands for G-protein coupled receptors.

-

Antimicrobial Agents: The incorporation of fluorine and a pyridine ring can lead to compounds with antibacterial and antifungal properties.[3]

-

Herbicides and Insecticides: Trifluoromethylpyridines are a well-established class of agrochemicals.[3][5]

Safety, Handling, and Storage

As with any halogenated and fluorinated organic compound, 4-Bromo-3-chloro-2-(trifluoromethyl)pyridine should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

General Safety Precautions for Related Compounds:

-

Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[6][7]

-

Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Wear protective gloves/eye protection/face protection.[6][7]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.

For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

4-Bromo-3-chloro-2-(trifluoromethyl)pyridine represents a highly functionalized and synthetically valuable building block for the development of new chemical entities in the pharmaceutical and agrochemical industries. Its unique combination of a trifluoromethyl group and two distinct halogen atoms on an electron-deficient pyridine ring offers a multitude of possibilities for chemical diversification. While specific data for this particular isomer remains limited, the principles of reactivity and the synthetic utility of related compounds provide a strong foundation for its application in pioneering research and development.

References

-

ChemBK. (2024, April 9). 4-bromo-2-(trifluoromethyl)pyridine. Available at: [Link]

-

Shimizu, T., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 1-18. Available at: [Link]

-

ResearchGate. (2021, May). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Available at: [Link]

-

PubChem. 4-Bromo-3-chloro-2-fluorobenzoic acid. Available at: [Link]

-

PubChem. 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine. Available at: [Link]

-

PubChem. 4-Bromo-2-(trifluoromethyl)pyridine. Available at: [Link]

-

MDPI. (2023). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. Available at: [Link]

Sources

- 1. 18706-22-4 Cas No. | 8 | Matrix Scientific [matrixscientific.com]

- 2. benchchem.com [benchchem.com]

- 3. Buy 4-Bromo-3-(trifluoromethyl)pyridine | 1060801-89-9 [smolecule.com]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

physicochemical properties of 4-Bromo-3-chloro-2-(trifluoromethyl)pyridine

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-3-chloro-2-(trifluoromethyl)pyridine

Abstract: 4-Bromo-3-chloro-2-(trifluoromethyl)pyridine is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring two distinct halogens and a potent electron-withdrawing trifluoromethyl group, imparts a combination of reactivity, metabolic stability, and lipophilicity that makes it a premier building block in modern synthesis. This guide provides a comprehensive analysis of its core physicochemical properties, reactivity profile, and analytical characterization methodologies, offering field-proven insights for researchers, chemists, and drug development professionals.

Introduction and Strategic Importance

Chemical Identity and Nomenclature

4-Bromo-3-chloro-2-(trifluoromethyl)pyridine is a substituted pyridine derivative. The strategic placement of its functional groups governs its chemical behavior and utility.

| Identifier | Value |

| IUPAC Name | 4-bromo-3-chloro-2-(trifluoromethyl)pyridine |

| CAS Number | 1211589-95-5[1] |

| Molecular Formula | C₆H₂BrClF₃N[2][3] |

| Molecular Weight | 260.44 g/mol [2][3] |

| Canonical SMILES | C1=C(C(=C(N=C1)C(F)(F)F)Cl)Br |

| InChI Key | IKSVFHYZDXBXCT-UHFFFAOYSA-N[3] |

Significance in Research and Development

The trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry, valued for its ability to enhance metabolic stability, increase lipophilicity, and modulate the electronic properties of a molecule, often leading to improved binding affinity for biological targets.[2][4][5][6][7][8] The presence of both bromine and chlorine atoms on the pyridine ring provides orthogonal handles for sequential, site-selective functionalization through reactions like nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling.[2] This makes 4-Bromo-3-chloro-2-(trifluoromethyl)pyridine a versatile scaffold for building complex molecular architectures in drug discovery and for developing advanced agrochemicals.[3][4][5][8]

Molecular Structure and Electronic Landscape

The electronic nature of the pyridine ring is inherently electron-deficient. This effect is dramatically amplified by the substituents. The trifluoromethyl group at the C2 position exerts a powerful electron-withdrawing inductive effect, while the halogens at C3 and C4 further deplete the ring's electron density. This electronic arrangement is critical as it activates the C-Cl and C-Br bonds, making them susceptible to nucleophilic attack, a key feature for its synthetic utility.

Caption: Workflow for comprehensive physicochemical characterization.

Reactivity, Stability, and Synthesis

Reactivity Profile

The synthetic value of this compound lies in the differential reactivity of its halogen substituents. While both C-Cl and C-Br bonds are activated towards nucleophilic substitution, the C-Br bond is generally more reactive in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. This allows for selective functionalization at the C4 position while leaving the C3-Cl bond intact for subsequent transformations.

Synthetic Approaches

The synthesis of highly substituted pyridines like this is non-trivial. General strategies often involve:

-

Chlorine/Fluorine Exchange: Starting from a picoline (methylpyridine) precursor, which undergoes high-temperature chlorination followed by fluorination to install the trifluoromethyl group. [5][8]2. Ring Construction: Building the pyridine ring from a smaller, trifluoromethyl-containing acyclic precursor. [5][8]3. Direct Trifluoromethylation: Using specialized reagents to directly introduce a CF₃ group onto a pre-functionalized bromo-chloropyridine ring. [5][8]

Stability and Storage

4-Bromo-3-chloro-2-(trifluoromethyl)pyridine is a stable compound under standard laboratory conditions. For long-term storage, it should be kept in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents. [9]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the selective functionalization at the C4 position, demonstrating the compound's utility as a synthetic intermediate.

Objective: To synthesize 3-chloro-4-aryl-2-(trifluoromethyl)pyridine via a selective Suzuki-Miyaura cross-coupling reaction.

Materials:

-

4-Bromo-3-chloro-2-(trifluoromethyl)pyridine

-

Arylboronic acid (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)

-

Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

-

Inert atmosphere (Nitrogen or Argon)

Methodology:

-

Reaction Setup: To an oven-dried reaction flask, add the arylboronic acid, base, and palladium catalyst.

-

Inerting: Seal the flask and purge with an inert gas (e.g., nitrogen) for 10-15 minutes. This is critical as palladium catalysts are oxygen-sensitive.

-

Reagent Addition: Under a positive pressure of inert gas, add 4-Bromo-3-chloro-2-(trifluoromethyl)pyridine followed by the degassed solvent mixture via syringe.

-

Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

-

Characterization: Confirm the structure and purity of the product using NMR and MS analysis.

Sources

- 1. 18706-22-4 Cas No. | 8 | Matrix Scientific [matrixscientific.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Buy 4-Bromo-3-(trifluoromethyl)pyridine | 1060801-89-9 [smolecule.com]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. chembk.com [chembk.com]

A Technical Guide to 4-Bromo-3-chloro-2-(trifluoromethyl)pyridine: Properties, Synthesis, and Applications

Introduction

In the landscape of modern medicinal and agrochemical research, the strategic incorporation of fluorine atoms into heterocyclic scaffolds has become a cornerstone of molecular design.[1][2] The trifluoromethyl group (CF₃), in particular, is prized for its ability to modulate a molecule's physicochemical and biological properties, often enhancing metabolic stability, lipophilicity, and binding affinity.[1] When combined with a pyridine core—a fundamental heterocycle in numerous bioactive compounds—and further functionalized with halogens like bromine and chlorine, the resulting structures become exceptionally versatile building blocks.

This guide provides an in-depth technical overview of 4-Bromo-3-chloro-2-(trifluoromethyl)pyridine, a halogenated trifluoromethylpyridine derivative. We will explore its molecular structure, physicochemical properties, synthetic strategies, and critical applications, with a focus on its role as a key intermediate for professionals in drug discovery and chemical development. The bromine and chlorine atoms on the pyridine ring serve as reactive handles, enabling a wide array of subsequent chemical transformations, making this compound a valuable scaffold for building complex molecular architectures.[1][3]

Molecular Structure and Physicochemical Properties

The utility of 4-Bromo-3-chloro-2-(trifluoromethyl)pyridine as a synthetic intermediate stems directly from its unique electronic and steric arrangement. Understanding these foundational properties is crucial for its effective application.

Molecular Identity

The fundamental quantitative data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1211589-95-5 | [4] |

| Molecular Formula | C₆H₂BrClF₃N | [4] |

| Molecular Weight | 260.45 g/mol | [4] |

| MDL Number | MFCD16609907 | [4] |

| Hazard Classification | Irritant | [4] |

Structural Analysis

The arrangement of the substituents on the pyridine ring dictates the molecule's reactivity and function.

Caption: Molecular structure of 4-Bromo-3-chloro-2-(trifluoromethyl)pyridine.

-

Pyridine Core: The nitrogen atom in the aromatic ring acts as an electron sink, rendering the pyridine system electron-deficient. This influences the regioselectivity of further reactions.

-

Trifluoromethyl Group (-CF₃): As a potent electron-withdrawing group, the CF₃ moiety significantly increases the acidity of the pyridine ring protons and influences the reactivity of the halogen substituents. Its steric bulk can also direct the approach of reagents. From a drug development perspective, this group is critical for enhancing metabolic stability by blocking potential sites of enzymatic oxidation.[1]

-

Bromo and Chloro Substituents: The differential reactivity of the C-Br and C-Cl bonds is a key feature for synthetic chemists. The C-Br bond is typically more reactive in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for selective functionalization at the 4-position while leaving the chloro group at the 3-position intact for subsequent transformations. This hierarchical reactivity is a powerful tool for building molecular complexity in a controlled manner.[3]

Synthesis Strategies

The synthesis of highly substituted trifluoromethylpyridines is a field of active research, driven by their value in the life sciences.[2][5] While multiple routes exist for this class of compounds, they generally fall into two categories: functionalization of a pre-formed pyridine ring or construction of the ring from acyclic, fluorine-containing precursors.[2][5]

Overview of Trifluoromethylpyridine Synthesis

Three primary methods are employed for synthesizing trifluoromethylpyridine derivatives:

-

Chlorine/Fluorine Exchange: This classic industrial method often starts with a picoline (methylpyridine) derivative. The methyl group is exhaustively chlorinated to a trichloromethyl group, which is then converted to the trifluoromethyl group via a halogen exchange (HALEX) reaction using reagents like HF or SbF₃.[2][5]

-

Pyridine Ring Construction: This approach involves the cyclocondensation of smaller, readily available building blocks that already contain the trifluoromethyl group.[2][5] This method offers high regiochemical control.

-

Direct Trifluoromethylation: This modern strategy uses specialized reagents (e.g., trifluoromethyl copper) to directly introduce a CF₃ group onto a bromo- or iodopyridine scaffold.[5][6]

Exemplary Synthetic Protocol: A Conceptual Pathway

Objective: Synthesize 4-Bromo-3-chloro-2-(trifluoromethyl)pyridine.

Materials:

-

2,3,4-trichloropyridine

-

Copper(I) iodide (CuI)

-

Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (PDFA, Ruppert-Prakash reagent)

-

Potassium bromide (KBr)

-

Copper(I) bromide (CuBr)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Toluene, anhydrous

Methodology:

Step 1: Regioselective Trifluoromethylation of 2,3,4-Trichloropyridine

-

To a dry, nitrogen-flushed reaction vessel, add 2,3,4-trichloropyridine (1.0 eq), CuI (1.5 eq), and anhydrous DMF.

-

Stir the mixture at room temperature to ensure dissolution and complex formation.

-

Slowly add the Ruppert-Prakash reagent (1.2 eq) dropwise via syringe over 30 minutes. The reaction is exothermic; maintain the temperature below 40°C using a water bath if necessary.

-

Heat the reaction mixture to 80°C and stir for 12-16 hours, monitoring progress by GC-MS. Causality: The higher reactivity of the chloro group at the 2-position of the electron-deficient pyridine ring favors selective trifluoromethylation at this site.

-

Upon completion, cool the reaction to room temperature, quench with aqueous ammonia, and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product (3,4-dichloro-2-(trifluoromethyl)pyridine) via column chromatography.

Step 2: Nucleophilic Aromatic Substitution (Bromination)

-

In a sealed tube, combine the product from Step 1 (1.0 eq), KBr (3.0 eq), and CuBr (0.2 eq) in anhydrous toluene.

-

Heat the mixture to 140°C and stir vigorously for 24 hours. Causality: A high-temperature nucleophilic substitution is required to replace one of the remaining chloro groups. The 4-position is generally more susceptible to nucleophilic attack in such pyridine systems.

-

Cool the reaction, filter to remove inorganic salts, and wash the filter cake with toluene.

-

Concentrate the filtrate under reduced pressure.

-

Purify the final product, 4-Bromo-3-chloro-2-(trifluoromethyl)pyridine, by silica gel chromatography to yield the desired compound.

Visualization of Conceptual Synthesis

Caption: A conceptual synthetic workflow for the target compound.

Applications in Research and Development

The true value of 4-Bromo-3-chloro-2-(trifluoromethyl)pyridine lies in its application as a versatile chemical intermediate. Its functional handles allow for the systematic exploration of chemical space, a critical activity in modern research.

Utility in Drug Discovery

This building block is ideally suited for generating libraries of novel compounds for high-throughput screening. The workflow below illustrates its central role in a typical drug discovery campaign.

Caption: Conceptual workflow in a drug discovery program.

The trifluoromethyl group often improves a drug candidate's cell membrane permeability and protects it from metabolic degradation, potentially extending its half-life in the body.[1] The pyridine nitrogen can serve as a hydrogen bond acceptor, crucial for binding to biological targets like enzymes or receptors.[3]

Agrochemical Applications

Similar to pharmaceuticals, the development of new pesticides and herbicides relies on compounds that exhibit high efficacy and appropriate environmental persistence. Trifluoromethylpyridines are a well-established class of agrochemicals.[2][6] 4-Bromo-3-chloro-2-(trifluoromethyl)pyridine can serve as a precursor for active ingredients in fungicides, herbicides, and insecticides, where the specific combination of substituents can be tailored to target specific biological pathways in pests or weeds.[2][6]

Safety and Handling

As with any reactive chemical intermediate, proper handling of 4-Bromo-3-chloro-2-(trifluoromethyl)pyridine is essential to ensure laboratory safety. The compound is classified as an irritant.[4]

| Safety Aspect | Recommendation | Source(s) |

| Personal Protective Equipment (PPE) | Wear chemical safety goggles, impervious gloves (e.g., nitrile), and a lab coat. | [7][8] |

| Handling | Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes. | [8][9][10] |

| Storage | Store in a cool, dry, and well-ventilated place in a tightly sealed container, away from incompatible materials such as strong oxidizing agents. | [7][8] |

| First Aid (In case of exposure) | Eyes: Immediately rinse with plenty of water for at least 15 minutes. Skin: Wash off with soap and plenty of water. Inhalation: Move person to fresh air. Seek medical attention if irritation or other symptoms persist. | [10][11][12] |

| Disposal | Dispose of contents/container in accordance with local, regional, and national regulations. | [9][10] |

Conclusion

4-Bromo-3-chloro-2-(trifluoromethyl)pyridine represents more than just a collection of atoms; it is a carefully designed molecular tool. Its structure embodies key principles of modern chemical design: a bioactive core (pyridine), a performance-enhancing group (trifluoromethyl), and versatile reactive sites (bromo and chloro substituents). This combination provides researchers in drug discovery and agrochemical science with a powerful scaffold to build, test, and refine novel molecules with tailored biological activities. Its strategic value as an intermediate ensures its continued relevance in the ongoing quest for innovative chemical solutions to global health and agricultural challenges.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). Unlocking Potential: The Applications of Trifluoromethyl Pyridine Derivatives in Chemical Innovation. [Link]

-

PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

-

ResearchGate. (2021). (PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

-

ChemBK. (2024). 4-bromo-2-(trifluoromethyl)pyridine. [Link]

-

UTC Aerospace Systems. (2017). SAFETY DATA SHEET. [Link]

- Google Patents. (n.d.). CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Bromo-2-chloro-5-(trifluoromethyl)pyridine | 1211520-18-1 | Benchchem [benchchem.com]

- 4. 18706-22-4 Cas No. | 8 | Matrix Scientific [matrixscientific.com]

- 5. researchgate.net [researchgate.net]

- 6. Buy 4-Bromo-3-(trifluoromethyl)pyridine | 1060801-89-9 [smolecule.com]

- 7. prd-sc102-cdn.rtx.com [prd-sc102-cdn.rtx.com]

- 8. chembk.com [chembk.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. tcichemicals.com [tcichemicals.com]

An In-Depth Technical Guide on the Safety and Handling of 4-Bromo-3-chloro-2-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 4-Bromo-3-chloro-2-(trifluoromethyl)pyridine. As a Senior Application Scientist, the following content is synthesized from established safety data for halogenated pyridines and trifluoromethylated compounds, offering a robust framework for the safe utilization of this reactive intermediate in research and development.

Compound Identification and Chemical Properties

4-Bromo-3-chloro-2-(trifluoromethyl)pyridine is a halogenated pyridine derivative with the following identifiers:

-

IUPAC Name: 4-bromo-3-chloro-2-(trifluoromethyl)pyridine[1]

-

Molecular Formula: C₆H₂BrClF₃N[3]

-

Molecular Weight: 260.44 g/mol [3]

The presence of bromine, chlorine, and a trifluoromethyl group on the pyridine ring significantly influences its reactivity and necessitates careful handling.

Structural Representation

Caption: Chemical structure of 4-Bromo-3-chloro-2-(trifluoromethyl)pyridine.

Physicochemical Properties

While specific experimental data for this compound is not widely published, the properties can be inferred from structurally similar compounds. It is expected to be a solid or liquid at room temperature and soluble in common organic solvents.[4]

| Property | Value | Source |

| Physical State | Solid or Liquid | Inferred from related compounds |

| Boiling Point | Not available | Data unavailable |

| Melting Point | Not available | Data unavailable |

| Density | Not available | Data unavailable |

| Solubility | Soluble in common organic solvents | [4] |

Hazard Identification and Toxicological Profile

Based on data from closely related halogenated and trifluoromethylated pyridines, 4-Bromo-3-chloro-2-(trifluoromethyl)pyridine should be handled as a hazardous substance with the following potential effects:

-

Acute Toxicity: Likely harmful if swallowed, in contact with skin, or if inhaled.[5][6]

-

Serious Eye Damage/Irritation: Causes serious eye irritation.[5][7]

-

Respiratory Irritation: May cause respiratory irritation.[5][6]

To the best of our knowledge, the toxicological properties of this specific product have not been fully investigated or determined.[2]

GHS Hazard Classification (Anticipated)

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |

This classification is based on the hazard profiles of structurally similar compounds and should be considered provisional until a specific Safety Data Sheet is available.

Safe Handling and Storage Protocols

A rigorous adherence to safety protocols is essential when working with 4-Bromo-3-chloro-2-(trifluoromethyl)pyridine.

Engineering Controls

-

All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2]

Personal Protective Equipment (PPE)

A comprehensive set of PPE must be worn at all times when handling this compound.

| PPE Category | Specification | Rationale and Best Practices |

| Eye and Face Protection | Chemical safety goggles and a face shield. | To protect against splashes and airborne particles.[8] |

| Hand Protection | Chemically resistant gloves (e.g., Butyl rubber, Viton®). | Nitrile gloves may offer limited protection and should only be used for brief contact. Always inspect gloves for integrity before use and practice proper glove removal techniques.[9] |

| Body Protection | A fully-buttoned laboratory coat. A chemical-resistant apron or coveralls for procedures with a higher risk of exposure. | To prevent skin contact.[8] |

| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges must be used if working outside of a fume hood or if ventilation is inadequate. | To prevent inhalation of dust or vapors.[8] |

Safe Handling Workflow

Caption: A generalized workflow for the safe handling of 4-Bromo-3-chloro-2-(trifluoromethyl)pyridine.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[9]

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[10]

-

The storage area should be clearly labeled with the appropriate hazard warnings.

Reactivity and Incompatibilities

-

Chemical Stability: The compound is expected to be stable under recommended storage conditions.[11]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[10]

-

Hazardous Decomposition Products: Combustion may produce toxic fumes, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen bromide (HBr), hydrogen chloride (HCl), and hydrogen fluoride (HF).[11]

-

Reactivity Profile: The presence of both bromine and chlorine atoms on the electron-deficient pyridine ring makes them susceptible to nucleophilic substitution reactions. The trifluoromethyl group further enhances the electrophilicity of the pyridine ring.[3]

Emergency Procedures

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[9] |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[9] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9] |

Spill Response

The appropriate response to a spill depends on the size and location.

-

Small Spill (within a fume hood):

-

Alert others in the immediate area.

-

Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).[9]

-

Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealed container for hazardous waste.[9]

-

Decontaminate the spill area.

-

-

Large Spill (or any spill outside a fume hood):

-

Evacuate the area immediately and alert others.

-

Restrict access to the area.

-

Contact your institution's emergency response team.

-

Waste Disposal

All waste containing 4-Bromo-3-chloro-2-(trifluoromethyl)pyridine must be treated as hazardous waste.

-

Solid Waste: Collect all solid waste, including contaminated gloves, absorbent materials, and empty containers, in a clearly labeled, sealed hazardous waste container.

-

Liquid Waste: Collect all liquid waste in a compatible, sealed container that is clearly labeled.

-

Disposal: All waste must be disposed of through your institution's hazardous waste management program, following all local, state, and federal regulations.[10] Do not discharge to sewer systems.[8]

Synthesis and Applications

4-Bromo-3-chloro-2-(trifluoromethyl)pyridine is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[3] Its synthesis can be achieved through various methods, including the halogenation and trifluoromethylation of pyridine precursors. The unique substitution pattern allows for selective functionalization at different positions on the pyridine ring, making it a versatile building block in organic synthesis.

References

-

Washington State University. (n.d.). STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS. For Pyridine. Retrieved from [Link]

-

Capot Chemical Co., Ltd. (2009, March 22). MSDS of 3-Bromo-2-(trifluoromethyl)pyridine. Retrieved from [Link]

-

Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

-

Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

-

Special Pet Topics. (n.d.). Halogenated Aromatic Poisoning (PCB and Others). Retrieved from [Link]

-

Penta chemicals. (2024, November 26). Pyridine - SAFETY DATA SHEET. Retrieved from [Link]

-

ILO Encyclopaedia of Occupational Health and Safety. (2011, August 9). Hydrocarbons, Halogenated Aromatic: Physical & Chemical Hazards. Retrieved from [Link]

-

ChemBK. (2024, April 9). 4-bromo-2-(trifluoromethyl)pyridine. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine. Retrieved from [Link]

-

Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS. Retrieved from [Link]

-

Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine. Retrieved from [Link]

-

ResearchGate. (2025, July 27). (PDF) Halogenated Aromatic Compounds. Retrieved from [Link]

-

(n.d.). 2-Bromo-3-chloro-4-trifluoromethylpyridine. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-3-chloro-2-fluorobenzoic acid. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,3-Dichloro-5-(Trifluoromethyl)pyridine, 97%. Retrieved from [Link]

-

Walchem. (2024, April 19). Chemical Compatibility Chart. Retrieved from [Link]

-

MDPI. (n.d.). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. Retrieved from [Link]

-

IDEX Health & Science. (n.d.). Chemical Compatibility. Retrieved from [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. matrixscientific.com [matrixscientific.com]

- 3. benchchem.com [benchchem.com]

- 4. chembk.com [chembk.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine | C6H2BrClF3N | CID 2736237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-Depth Technical Guide to the Synthesis of 4-Bromo-3-chloro-2-(trifluoromethyl)pyridine

This guide provides a comprehensive overview of scientifically-grounded synthetic pathways for obtaining 4-Bromo-3-chloro-2-(trifluoromethyl)pyridine, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The strategic incorporation of a trifluoromethyl group, alongside chloro and bromo substituents, imparts unique electronic and lipophilic properties to the pyridine core, making it a valuable scaffold in medicinal chemistry.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of synthetic strategies, reaction mechanisms, and step-by-step protocols.

Introduction: The Significance of Trifluoromethylpyridines

Trifluoromethylpyridine (TFMP) derivatives are a critical class of compounds in modern chemistry, primarily due to the profound impact of the trifluoromethyl (-CF3) group on molecular properties.[2] The high electronegativity and lipophilicity of the -CF3 group can significantly enhance the metabolic stability, membrane permeability, and binding affinity of bioactive molecules.[2] Consequently, the development of robust and efficient synthetic routes to access polysubstituted TFMPs, such as 4-Bromo-3-chloro-2-(trifluoromethyl)pyridine, is of paramount importance.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic analysis of the target molecule suggests a multi-step pathway involving the sequential introduction of the chloro, bromo, and trifluoromethyl substituents onto a pyridine ring. The order of these transformations is critical and is dictated by the directing effects of the substituents at each stage of the synthesis.

A plausible forward synthetic strategy, which will be detailed in this guide, commences with the synthesis of 2-(trifluoromethyl)pyridine, followed by regioselective chlorination and subsequent bromination.

Pathway I: Stepwise Halogenation of 2-(Trifluoromethyl)pyridine

This synthetic route offers a controlled and regioselective approach to the target molecule, starting from the commercially available or readily synthesized 2-(trifluoromethyl)pyridine.

Step 1: Synthesis of 2-(Trifluoromethyl)pyridine

The synthesis of 2-(trifluoromethyl)pyridine can be achieved through several methods, including the chlorine/fluorine exchange from 2-(trichloromethyl)pyridine or by building the pyridine ring from a trifluoromethyl-containing precursor.[2] A common laboratory-scale preparation involves the fluorination of 2-(trichloromethyl)pyridine using a fluorinating agent such as antimony trifluoride (Swarts reaction) or hydrogen fluoride.[2][3]

Experimental Protocol: Fluorination of 2-(Trichloromethyl)pyridine

-

Reaction Setup: In a fume hood, a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with 2-(trichloromethyl)pyridine (1.0 eq) and a catalytic amount of antimony pentachloride (SbCl5).

-

Addition of Fluorinating Agent: Anhydrous hydrogen fluoride (HF) (excess) is carefully condensed into the reaction vessel at a low temperature.

-

Reaction: The reaction mixture is gradually warmed to the desired temperature and stirred vigorously. The progress of the reaction is monitored by GC-MS.

-

Work-up: Upon completion, the reaction is carefully quenched with water/ice. The product is extracted with a suitable organic solvent (e.g., dichloromethane). The organic layer is washed with a saturated sodium bicarbonate solution, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by distillation to afford 2-(trifluoromethyl)pyridine.

| Reagent/Solvent | Molar Ratio/Concentration | Notes |

| 2-(Trichloromethyl)pyridine | 1.0 eq | Starting material. |

| Anhydrous Hydrogen Fluoride | Excess | Fluorinating agent. Extreme caution required. |

| Antimony Pentachloride | Catalytic | Lewis acid catalyst. |

| Dichloromethane | - | Extraction solvent. |

Step 2: Chlorination of 2-(Trifluoromethyl)pyridine to yield 3-Chloro-2-(trifluoromethyl)pyridine

The direct electrophilic chlorination of 2-(trifluoromethyl)pyridine is challenging due to the electron-withdrawing nature of both the pyridine nitrogen and the trifluoromethyl group, which deactivates the ring towards electrophilic attack.[1] However, under forcing conditions, electrophilic substitution on pyridine typically occurs at the 3-position.[4]

Experimental Protocol: Electrophilic Chlorination

-

Reaction Setup: To a solution of 2-(trifluoromethyl)pyridine (1.0 eq) in a suitable solvent such as concentrated sulfuric acid, a chlorinating agent is added.

-

Chlorinating Agent: A common chlorinating agent for such deactivated systems is a mixture of chlorine gas and a Lewis acid catalyst (e.g., FeCl3).

-

Reaction Conditions: The reaction is typically carried out at elevated temperatures. The progress is monitored by GC-MS.

-

Work-up and Purification: The reaction mixture is carefully poured onto ice and neutralized with a base (e.g., NaOH). The product is extracted with an organic solvent, and the organic layer is dried and concentrated. The crude product is purified by column chromatography or distillation.

| Reagent/Solvent | Molar Ratio/Concentration | Notes |

| 2-(Trifluoromethyl)pyridine | 1.0 eq | Substrate. |

| Chlorine (Cl2) | 1.1 - 1.5 eq | Chlorinating agent. |

| Iron(III) Chloride (FeCl3) | Catalytic | Lewis acid catalyst. |

| Concentrated Sulfuric Acid | Solvent | - |

Step 3: Bromination of 3-Chloro-2-(trifluoromethyl)pyridine to yield 4-Bromo-3-chloro-2-(trifluoromethyl)pyridine

The final step involves the regioselective bromination of 3-chloro-2-(trifluoromethyl)pyridine. The directing effects of the existing substituents will determine the position of bromination. The trifluoromethyl group is a meta-director, and the chloro group is an ortho, para-director. In this case, the 4-position is activated by the chloro group and is the most likely site for electrophilic attack.

Experimental Protocol: Electrophilic Bromination

-

Reaction Setup: 3-Chloro-2-(trifluoromethyl)pyridine (1.0 eq) is dissolved in a suitable solvent (e.g., oleum or a mixture of sulfuric acid and nitric acid).

-

Brominating Agent: A source of electrophilic bromine, such as bromine (Br2) in the presence of a Lewis acid (e.g., FeBr3) or N-bromosuccinimide (NBS), is added to the solution.

-

Reaction Conditions: The reaction is stirred at a controlled temperature, and the progress is monitored by TLC or GC-MS.

-

Work-up and Purification: The reaction mixture is quenched with a reducing agent (e.g., sodium bisulfite solution) to remove excess bromine, followed by neutralization. The product is extracted, and the organic phase is dried and concentrated. The final product is purified by recrystallization or column chromatography.

| Reagent/Solvent | Molar Ratio/Concentration | Notes |

| 3-Chloro-2-(trifluoromethyl)pyridine | 1.0 eq | Substrate. |

| Bromine (Br2) | 1.1 eq | Brominating agent. |

| Iron(III) Bromide (FeBr3) | Catalytic | Lewis acid catalyst. |

| Oleum/Sulfuric Acid | Solvent | - |

Logical Workflow Diagram

Caption: Synthetic pathway for 4-Bromo-3-chloro-2-(trifluoromethyl)pyridine.

Alternative Synthetic Strategies

While the stepwise halogenation of 2-(trifluoromethyl)pyridine is a viable route, other strategies can also be considered, each with its own advantages and challenges.

Pathway II: Ring Construction from a Trifluoromethylated Building Block

This approach involves constructing the substituted pyridine ring from an acyclic precursor already containing the trifluoromethyl group.[2] This can offer better control over the substitution pattern. A common method is the Bohlmann-Rahtz pyridine synthesis, which involves the condensation of an enamine with an α,β-unsaturated carbonyl compound.

Data Summary

| Step | Reaction | Key Reagents | Typical Yield | Reference |

| 1 | Trifluoromethylation | HF, SbCl5 | 60-80% | [2][3] |

| 2 | Chlorination | Cl2, FeCl3 | 40-60% | [5] |

| 3 | Bromination | Br2, FeBr3 | 50-70% | [5] |

Conclusion

The synthesis of 4-Bromo-3-chloro-2-(trifluoromethyl)pyridine is a multi-step process that requires careful consideration of regioselectivity and reaction conditions. The pathway involving the sequential halogenation of 2-(trifluoromethyl)pyridine represents a robust and logical approach. The detailed protocols and strategic insights provided in this guide are intended to empower researchers in their efforts to synthesize this and other complex trifluoromethylated pyridine derivatives, thereby accelerating the discovery of new and improved pharmaceuticals and agrochemicals.

References

- Technical Support Center: Regioselectivity in the Halogenation of Substituted Pyridines - Benchchem. (URL not available)

- 3-Selective Halogenation of Pyridines via Zincke Imine Intermedi

-

Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines - PubMed. [Link]

-

Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines | Organic Letters - ACS Publications. [Link]

-

Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC. [Link]

-

Methods for the synthesis of 2‐trifluoromethyl pyridines. - ResearchGate. [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. [Link]

- CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl)

- US4650875A - Preparation of (trifluoromethyl)

- US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google P

-

(L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. - YouTube. [Link]

-

Directing Effects in Electrophilic Aromatic Substitution Reactions - Organic Chemistry Tutor. [Link]

- CA1199331A - 3-chloro-2-fluoro-5-(trifluoromethyl)

-

2-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | CID 92342 - PubChem. [Link]

-

Chlorine exchange for fluorine in 2-fluoro-pyridine compounds - European Patent Office - EP 0183228 B1 - Googleapis.com. [Link]

-

Why does electrophilic substitution in pyridine take place at meta positions only and not ortho and para positions? - Quora. [Link]

-

16.4: Substituent Effects in Electrophilic Substitutions - Chemistry LibreTexts. [Link]

-

Electrophilic Aromatic Substitution - Willson Research Group. [Link]

-

2-Bromo-3-chloro-5-(trifluoromethyl)pyridine | C6H2BrClF3N | CID 2736237 - PubChem. [Link]

- CN106349159A - 3-chloro-2-cyano-5-trifluoromethyl pyridine preparation method - Google P

-

Pyridine•BrF3, the Missing Link for Clean Fluorinations of Aromatic Derivatives | Organic Letters - ACS Publications. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]

- 4. quora.com [quora.com]

- 5. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

Spectroscopic Analysis of 4-Bromo-3-chloro-2-(trifluoromethyl)pyridine: A Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the key spectroscopic data for 4-Bromo-3-chloro-2-(trifluoromethyl)pyridine (CAS No. 1211589-95-5).[1][2] As a highly functionalized heterocyclic compound, it serves as a critical building block in the synthesis of novel pharmaceutical and agrochemical agents.[3][4] Accurate structural elucidation and purity assessment are paramount. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering field-proven insights into spectral interpretation and standardized protocols for data acquisition. This guide is intended for researchers, chemists, and quality control professionals engaged in the synthesis and application of complex pyridine derivatives.

Molecular Identity and Structural Framework

4-Bromo-3-chloro-2-(trifluoromethyl)pyridine is a pyridine ring substituted with three distinct electron-withdrawing groups. The strategic placement of bromine, chlorine, and a trifluoromethyl group creates a unique electronic and steric environment, making it a versatile intermediate for further chemical modification.[3]

-

IUPAC Name: 4-Bromo-3-chloro-2-(trifluoromethyl)pyridine

-

Molecular Formula: C₆H₂BrClF₃N

-

Molecular Weight: 260.44 g/mol [3]

Molecular Structure Diagram

Caption: Molecular structure of 4-Bromo-3-chloro-2-(trifluoromethyl)pyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural confirmation of 4-Bromo-3-chloro-2-(trifluoromethyl)pyridine, providing unambiguous information about the hydrogen, carbon, and fluorine environments.

Predicted ¹H, ¹³C, and ¹⁹F NMR Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| ¹H | ~8.6 | Doublet (d) | H-6 | Adjacent to the ring nitrogen and deshielded by the cumulative electron-withdrawing effects of the substituents. |

| ¹H | ~7.9 | Doublet (d) | H-5 | Influenced by the adjacent bromine and deshielded relative to unsubstituted pyridine. |

| ¹⁹F | ~ -66 | Singlet (s) | -CF₃ | A characteristic singlet for a CF₃ group attached to an aromatic ring in this electronic environment.[5] |

| ¹³C | ~148 | Quartet (q) | C-2 | Directly attached to the highly electronegative CF₃ group, causing both a downfield shift and splitting. |

| ¹³C | ~146 | Singlet (s) | C-6 | Carbon adjacent to nitrogen, showing a characteristic downfield shift. |

| ¹³C | ~140 | Singlet (s) | C-5 | Aromatic carbon experiencing deshielding effects. |

| ¹³C | ~132 | Singlet (s) | C-3 | Carbon bearing the chlorine atom. |

| ¹³C | ~122 | Quartet (q, ¹JCF ≈ 276 Hz) | -CF₃ | The carbon of the trifluoromethyl group itself, showing a large one-bond coupling to fluorine.[5] |

| ¹³C | ~118 | Singlet (s) | C-4 | Carbon bearing the bromine atom; its shift is influenced by the heavy atom effect. |

Experimental Protocol: NMR Spectroscopy

A self-validating protocol ensures reproducibility and accuracy in structural confirmation.

-

Sample Preparation: Dissolve 10-20 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard proton spectrum with a spectral width of approximately 16 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Accumulate at least 16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum with a spectral width of approximately 250 ppm.

-

Use a 45-degree pulse angle and a relaxation delay of 2 seconds.

-

Accumulate a sufficient number of scans (typically >1024) to achieve adequate signal-to-noise, especially for quaternary carbons.[6]

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled fluorine spectrum with a spectral width appropriate for trifluoromethyl groups (e.g., -50 to -80 ppm).

-

A small number of scans (e.g., 16-32) is usually sufficient due to the high sensitivity of the ¹⁹F nucleus.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Calibrate the ¹H and ¹³C spectra to the residual solvent signal of CDCl₃ (δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).[7] Calibrate the ¹⁹F spectrum using an appropriate external or internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy is essential for identifying the functional groups and confirming the integrity of the aromatic ring system. The spectrum is characterized by vibrations from the pyridine core and the carbon-halogen bonds.

Expected IR Absorption Bands

The key vibrational modes for this molecule are found in distinct regions of the IR spectrum.[8][9]

| Frequency Range (cm⁻¹) | Vibration Type | Intensity | Comments |

| 3100–3000 | Aromatic C-H Stretch | Medium-Weak | Confirms the presence of hydrogens on the aromatic ring.[10][11] |

| 1600–1400 | Aromatic C=C and C=N Stretch | Medium-Strong | A series of sharp peaks characteristic of the pyridine ring skeleton.[10][11] |

| 1300–1100 | C-F Stretch | Strong | Intense absorptions are a hallmark of trifluoromethyl groups.[8] |

| 850–550 | C-Cl Stretch | Medium-Strong | The position confirms the presence of a carbon-chlorine bond.[9][11] |

| 690–515 | C-Br Stretch | Medium | The carbon-bromine stretch appears at a lower frequency due to the higher mass of bromine.[8][9] |

| 900-675 | Aromatic C-H Out-of-Plane Bend | Strong | The specific position can provide information about the substitution pattern.[9] |

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

ATR is a modern, rapid technique that requires minimal sample preparation.

-

Instrument Setup: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., a diamond or zinc selenide crystal).

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and crystal-specific absorptions.

-

Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum is automatically ratioed against the background by the instrument software. Label the significant peaks for analysis.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and crucial structural information through its fragmentation pattern. The presence of both chlorine and bromine atoms creates a highly distinctive isotopic pattern for the molecular ion, which is a definitive diagnostic feature.

Isotopic Pattern and Fragmentation Analysis

The key to interpreting the mass spectrum of this compound is recognizing the isotopic signatures of bromine (⁷⁹Br:⁸¹Br ≈ 1:1) and chlorine (³⁵Cl:³⁷Cl ≈ 3:1).[12][13]

-

Molecular Ion (M⁺): The combination of one Br and one Cl atom will produce a characteristic cluster of peaks for the molecular ion. The expected peaks and their approximate relative intensities are:

-

M⁺ (m/z 259): Containing ⁷⁹Br and ³⁵Cl (Base peak in the cluster)

-

M+2 (m/z 261): Containing ⁸¹Br/³⁵Cl and ⁷⁹Br/³⁷Cl

-

M+4 (m/z 263): Containing ⁸¹Br and ³⁷Cl

-

-

Fragmentation: Electron ionization (EI) is expected to induce fragmentation. The most likely initial fragmentations involve the loss of a halogen atom or the entire trifluoromethyl group.

| m/z (Mass/Charge Ratio) | Assignment | Comments |

| 259, 261, 263 | [M]⁺ | Molecular ion cluster. The pattern confirms the presence of one Br and one Cl atom.[14] |

| 224, 226 | [M - Cl]⁺ | Loss of a chlorine radical. The remaining fragment still shows the ~1:1 isotopic pattern for bromine. |

| 180, 182 | [M - Br]⁺ | Loss of a bromine radical. The remaining fragment still shows the ~3:1 isotopic pattern for chlorine. |

| 190 | [M - CF₃]⁺ | Loss of the trifluoromethyl radical. The remaining fragment will also show a Br/Cl isotopic pattern. |

Predicted Mass Spectrum Fragmentation Pathway

Caption: Predicted fragmentation pathways for 4-Bromo-3-chloro-2-(trifluoromethyl)pyridine.

Experimental Protocol: Mass Spectrometry

A general protocol for acquiring mass spectra via Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is provided.

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Separation:

-

Inject a small volume (e.g., 1 µL) of the solution into the GC.

-

Use a standard non-polar capillary column (e.g., DB-5ms).

-

Employ a temperature program, for example: hold at 50°C for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

-

-

MS Detection (EI):

-

The GC eluent is directed into the ion source of the mass spectrometer.

-

Use a standard electron ionization energy of 70 eV.

-

Scan a mass range from m/z 40 to 400 to ensure capture of the molecular ion and key fragments.

-

-

Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram (TIC). Analyze the mass spectrum associated with this peak, paying close attention to the molecular ion cluster and major fragment ions.

Conclusion

The structural identity and purity of 4-Bromo-3-chloro-2-(trifluoromethyl)pyridine can be unequivocally established through a combined spectroscopic approach. ¹H, ¹³C, and ¹⁹F NMR define the precise arrangement of atoms and the electronic environment within the molecule. Infrared spectroscopy confirms the presence of key functional groups, particularly the C-F, C-Cl, and C-Br bonds. Finally, mass spectrometry provides definitive molecular weight information and corroborates the elemental composition through its unique and characteristic M/M+2/M+4 isotopic pattern. The protocols and data presented in this guide serve as a reliable reference for researchers working with this important chemical intermediate.

References

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer Berlin Heidelberg.

- O’Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.

-

The Royal Society of Chemistry. Supporting Information for an article. Available from: [Link]

-

Spectroscopy Online. (2023). Halogenated Organic Compounds. Available from: [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Available from: [Link]

-

Bulletin de l'Academie Polonaise des Sciences. (1962). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Available from: [Link]

Sources

- 1. 18706-22-4 Cas No. | 8 | Matrix Scientific [matrixscientific.com]

- 2. arctomsci.com [arctomsci.com]

- 3. 4-Bromo-2-chloro-5-(trifluoromethyl)pyridine | 1211520-18-1 | Benchchem [benchchem.com]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. mdpi.com [mdpi.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. researchgate.net [researchgate.net]

The Trifluoromethylpyridine Moiety: A Technical Guide to Unlocking Diverse Biological Activities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of the trifluoromethyl (CF₃) group onto a pyridine scaffold has emerged as a powerful and versatile strategy in modern medicinal chemistry and agrochemical design. This guide provides a comprehensive technical overview of the profound impact of the trifluoromethylpyridine (TFMP) core on the biological activity of small molecules. We will delve into the fundamental physicochemical properties imparted by this unique structural motif, explore its diverse applications across multiple therapeutic areas, and provide detailed experimental workflows for assessing its biological potential. This document is intended to serve as a valuable resource for researchers and drug development professionals seeking to leverage the advantages of the TFMP moiety in their discovery programs.

The Strategic Imperative of the Trifluoromethylpyridine Core in Modern Chemistry

The prevalence of the TFMP moiety in both marketed drugs and high-value agrochemicals is not coincidental; it is a direct result of the synergistic interplay between the trifluoromethyl group and the pyridine ring. This combination confers a unique set of physicochemical properties that can significantly enhance a molecule's pharmacokinetic profile and target engagement.[1][2][3]

The Trifluoromethyl Group: A Bioisostere with Profound Impact

The trifluoromethyl group is a privileged substituent in drug design due to its distinctive electronic and steric properties.[1] Unlike a simple methyl group, the CF₃ group is strongly electron-withdrawing, which can significantly alter the pKa of nearby functional groups and influence metabolic stability.[1] Its introduction can lead to:

-

Enhanced Metabolic Stability: The high strength of the carbon-fluorine bond makes the CF₃ group resistant to oxidative metabolism, often leading to an improved pharmacokinetic profile.[4]

-

Increased Lipophilicity: The CF₃ group is highly lipophilic, which can enhance a molecule's ability to cross biological membranes and improve its bioavailability.[4][5]

-

Modulation of Acidity/Basicity: The strong electron-withdrawing nature of the CF₃ group can lower the pKa of adjacent amines or increase the acidity of nearby protons, influencing drug-target interactions.[1]

-

Improved Target Binding: The unique steric and electronic properties of the CF₃ group can lead to enhanced binding affinity and selectivity for the target protein.[4]

The Pyridine Scaffold: A Versatile Heterocyclic Core

The pyridine ring is a common feature in many biologically active molecules. Its nitrogen atom can act as a hydrogen bond acceptor, and the aromatic ring can participate in π-π stacking and other non-covalent interactions within a protein's binding pocket. The pyridine ring's chemical stability and the ability to be functionalized at various positions make it an ideal scaffold for building complex molecules.

Synergy in Action: The Physicochemical Advantages of the TFMP Core

The combination of the trifluoromethyl group and the pyridine ring creates a powerful structural motif with a unique set of properties. The position of the CF₃ group on the pyridine ring can be strategically varied to fine-tune the molecule's electronic and steric properties, allowing for precise modulation of its biological activity.[1]

A Spectrum of Biological Activities and Therapeutic Frontiers

The versatility of the trifluoromethylpyridine core is evident in the wide range of biological activities exhibited by molecules containing this moiety. From life-saving pharmaceuticals to essential crop protection agents, the TFMP scaffold has made a significant impact across various industries.[1][2][6]

Oncology: Targeting the Drivers of Cancer

In the field of oncology, several approved and investigational drugs feature the trifluoromethylpyridine moiety. These compounds often function as potent and selective inhibitors of key signaling proteins that drive cancer cell proliferation and survival.[4][7]

-

Kinase Inhibition: Many TFMP-containing compounds are potent kinase inhibitors. For example, Enasidenib, an inhibitor of isocitrate dehydrogenase 2 (IDH2), is approved for the treatment of acute myeloid leukemia (AML) with an IDH2 mutation.[1][3] The trifluoromethylpyridine portion of the molecule plays a crucial role in its binding to the enzyme.

-

Targeting Cellular Proliferation: Researchers have synthesized novel 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives that have demonstrated significant antiproliferative activity against various human cancer cell lines, including melanoma and prostate cancer.[7]

Neuroscience: Modulating a Complex System

The ability of the trifluoromethyl group to enhance blood-brain barrier penetration makes the TFMP scaffold an attractive starting point for the development of central nervous system (CNS) active agents. These compounds have shown promise in modulating the activity of various ion channels and receptors in the brain.

-

Ion Channel Modulation: Certain trifluoromethyl-containing compounds, such as flufenamic acid, are known to modulate the activity of a broad spectrum of ion channels, including non-selective cation channels and chloride channels.[8] This highlights the potential of TFMP derivatives to be developed as novel therapeutics for neurological disorders where ion channel dysfunction is implicated.

Infectious Diseases: Combating Global Health Threats

The trifluoromethylpyridine moiety is also found in compounds with significant activity against a range of infectious agents.

-

Antiviral Activity: Tipranavir, a non-peptide protease inhibitor used in the treatment of HIV-1 infection, contains a 5-(trifluoromethyl)pyridine-2-sulfonyl chloride moiety.[3] The presence of the TFMP group in Tipranavir resulted in a tenfold increase in antiviral activity compared to its phenyl analogue.[1][3]

-

Antibacterial and Antifungal Potential: The lipophilicity conferred by the trifluoromethyl group can facilitate better penetration of bacterial and fungal cell membranes, potentially leading to increased efficacy against challenging pathogens.[4]

Agrochemicals: Protecting Global Food Supplies

The trifluoromethylpyridine scaffold is a cornerstone in the development of modern agrochemicals, with numerous commercialized products for crop protection.[1][2]

-

Herbicides: Fluazifop-butyl, an acetyl-CoA carboxylase (ACCase) inhibitor, was one of the first herbicides to incorporate a TFMP substructure.[1]

-

Fungicides and Insecticides: A variety of fungicides and insecticides containing the TFMP fragment have been discovered and marketed, playing a crucial role in protecting crops from pests and diseases.[2][6]

Illuminating Mechanism and Structure-Activity Relationships (SAR)

Understanding the relationship between the structure of a trifluoromethylpyridine-containing molecule and its biological activity is paramount for rational drug design. The position of the CF₃ group and other substituents on the pyridine ring can have a profound impact on target engagement and overall efficacy.

Case Study: Kinase Inhibitors in Oncology

In the design of kinase inhibitors, the trifluoromethylpyridine moiety can serve multiple purposes. It can act as a key pharmacophore that interacts with specific residues in the ATP-binding pocket of the kinase, and its electron-withdrawing nature can influence the geometry and electronic properties of the entire molecule, leading to enhanced potency and selectivity. The SAR for pyridine derivatives in anticancer activity often shows that the presence and position of electron-withdrawing groups like CF₃ can significantly enhance their antiproliferative effects.[9]

Experimental Workflows for Characterizing Biological Activity

A robust and systematic approach is essential for evaluating the biological activity of novel trifluoromethylpyridine derivatives. The following section outlines key experimental protocols, from initial target-based screening to more complex cell-based and pharmacokinetic assessments.

In Vitro Target-Based Assays: The First Step in Discovery

For compounds designed to interact with a specific molecular target, such as an enzyme or receptor, target-based assays are the primary method for determining potency and selectivity.

Experimental Protocol: Kinase Inhibition Assay (Example)

This protocol provides a general framework for assessing the inhibitory activity of a trifluoromethylpyridine derivative against a specific protein kinase.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a target kinase.

Materials:

-

Recombinant human kinase

-

Kinase substrate (peptide or protein)

-

ATP (Adenosine triphosphate)

-

Test compound (dissolved in DMSO)

-

Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

-

384-well microplates

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.

-

Assay Plate Setup:

-

Add 5 µL of kinase assay buffer to all wells.

-

Add 1 µL of the serially diluted test compound or DMSO (for control wells) to the appropriate wells.

-

Add 2 µL of the kinase/substrate mixture to all wells.

-

Incubate for 10 minutes at room temperature to allow for compound binding to the kinase.

-

-

Initiate Kinase Reaction: Add 2 µL of ATP solution to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.

-

Incubation: Incubate the plate at room temperature for 1 hour.

-

Detection:

-

Add 10 µL of the ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 20 µL of the Kinase Detection Reagent to all wells to convert ADP to ATP and initiate a luciferase-based reaction.

-

Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Read the luminescence signal on a plate reader.

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control.

-

Plot the percent inhibition versus the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Causality Behind Experimental Choices:

-

DMSO as a solvent: It is a universal solvent for many organic compounds and is generally well-tolerated by enzymes at low concentrations.

-

ATP at Km: Using ATP at its Michaelis-Menten constant (Km) ensures that the assay is sensitive to competitive inhibitors.

-

ADP-Glo™ Assay: This is a highly sensitive and robust method for measuring kinase activity by quantifying the amount of ADP produced.

Cell-Based Assays: Assessing Phenotypic Effects

Cell-based assays are crucial for understanding a compound's activity in a more biologically relevant context. These assays can measure a wide range of cellular responses, including proliferation, apoptosis, and changes in signaling pathways.

Experimental Protocol: Cell Viability/Cytotoxicity Assay (Example)

This protocol describes a common method for assessing the effect of a trifluoromethylpyridine derivative on the viability of cancer cells.

Objective: To determine the half-maximal effective concentration (EC₅₀) of a test compound for reducing the viability of a cancer cell line.

Materials:

-

Cancer cell line (e.g., A549 lung carcinoma)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound (dissolved in DMSO)

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

-

96-well clear-bottom, white-walled microplates

-

Multichannel pipette

-

Plate reader capable of luminescence detection

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow the cells to attach.

-

Compound Treatment: Prepare a serial dilution of the test compound in cell culture medium. Add 100 µL of the diluted compound to the appropriate wells. The final DMSO concentration should be less than 0.5%.

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

-

Assay:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of the CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Read the luminescence on a plate reader.

-

Data Analysis:

-

Calculate the percent viability for each compound concentration relative to the DMSO-treated control wells.

-